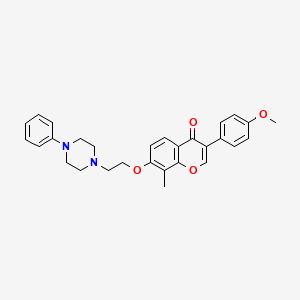
3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one , also referred to as a derivative of chromenone, is a complex organic molecule with potential therapeutic applications. Its structure incorporates a chromenone core, which is known for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N2O4, with a molecular weight of approximately 470.57 g/mol. The structure features a chromenone backbone substituted with a methoxyphenyl group and a piperazine moiety, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest .
Table 1: Summary of Anticancer Activities of Chromenone Derivatives
| Compound | Mechanism | Cancer Type | Reference |
|---|---|---|---|
| Chromenone A | Caspase activation | Breast Cancer | |
| Chromenone B | Tubulin inhibition | Lung Cancer | |
| 3-(4-methoxyphenyl)-8-methyl... | TBD | TBD | Current Study |
Antimicrobial Activity
Chromene derivatives have also been reported to possess antimicrobial properties. A study demonstrated that specific chromene compounds exhibited inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
Neuroprotective Effects
The piperazine component in the structure is noteworthy due to its association with neuroprotective activities. Compounds containing piperazine have been shown to modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, derivatives similar to the compound have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for cognitive function .
Table 3: Neuroprotective Activities Related to Piperazine Derivatives
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of various chromenone derivatives on breast cancer cell lines. The results indicated that compounds with methoxy substitutions significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Neuroprotective Study : Another study focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegeneration. Results suggested that these compounds improved cognitive function and reduced oxidative stress markers in neuronal cultures .
Structure-Activity Relationship (SAR)
The biological activities of chromenone derivatives can often be correlated with their structural features. The presence of electron-donating groups (like the methoxy group) enhances biological activity by improving solubility and interaction with biological targets. Conversely, bulky groups may hinder activity by steric hindrance.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-27(34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23)13-12-25-28(32)26(20-35-29(21)25)22-8-10-24(33-2)11-9-22/h3-13,20H,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKVGRMFNJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














